Potassiumhexacyanoplatinate(IV)

Übersicht

Beschreibung

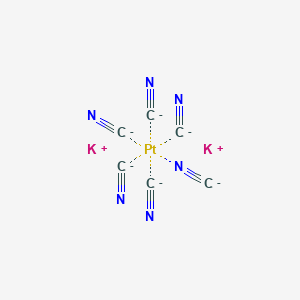

Potassiumhexacyanoplatinate(IV) is an inorganic compound with the chemical formula K₂[Pt(CN)₆]. It is a coordination complex consisting of a platinum(IV) ion surrounded by six cyanide ligands, forming an octahedral geometry. This compound is known for its stability and is used in various scientific research applications, particularly in the fields of chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassiumhexacyanoplatinate(IV) can be synthesized by reacting potassium cyanide with platinum(IV) chloride in an aqueous solution. The reaction typically proceeds as follows: [ \text{PtCl}_4 + 6 \text{KCN} \rightarrow \text{K}_2[\text{Pt(CN)}_6] + 4 \text{KCl} ]

Industrial Production Methods: In industrial settings, the production of potassium hexacyanoplatinate(IV) involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization techniques .

Types of Reactions:

Oxidation and Reduction: Potassiumhexacyanoplatinate(IV) can undergo redox reactions where the platinum ion changes its oxidation state.

Substitution: The cyanide ligands in the complex can be substituted by other ligands under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize the platinum ion.

Reducing Agents: Sodium borohydride or hydrazine can reduce the platinum ion.

Substitution Reactions: Ligands such as ammonia or phosphines can replace cyanide ligands in the presence of suitable catalysts.

Major Products:

Oxidation: Formation of higher oxidation state platinum complexes.

Reduction: Formation of lower oxidation state platinum complexes.

Substitution: Formation of new coordination complexes with different ligands

Wissenschaftliche Forschungsanwendungen

Potassiumhexacyanoplatinate(IV) has numerous applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for detecting iron and other metals.

Biology: Employed in studies involving metal ion interactions with biological molecules.

Medicine: Investigated for its potential use in cancer treatment due to its ability to form stable complexes with biological molecules.

Industry: Utilized in electroplating processes and the synthesis of other platinum-based compounds

Wirkmechanismus

The mechanism of action of potassium hexacyanoplatinate(IV) involves the formation of stable complexes with metal ions. The cyanide ligands coordinate with metal ions, stabilizing them and allowing for various chemical reactions. This complexation ability is crucial in its applications in analytical chemistry and electroplating .

Vergleich Mit ähnlichen Verbindungen

Potassium hexacyanoferrate(II): Similar structure but contains iron instead of platinum.

Potassium hexacyanocobaltate(III): Contains cobalt and exhibits different chemical properties.

Potassium hexacyanoiridate(IV): Contains iridium and is used in different industrial applications.

Uniqueness: Potassiumhexacyanoplatinate(IV) is unique due to its high stability and the specific properties imparted by the platinum ion. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in analytical and industrial applications .

Biologische Aktivität

Potassium hexacyanoplatinate(IV), also known as K[Pt(CN)], is a coordination compound of platinum that has garnered attention in various fields, including biochemistry and materials science. This article explores its biological activity, synthesizing findings from diverse research studies, case studies, and relevant data.

- Molecular Formula : K[Pt(CN)]

- Molar Mass : 429.38 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Soluble in water

Biological Activity Overview

Potassium hexacyanoplatinate(IV) exhibits several biological activities, primarily attributed to its interaction with biological molecules and its potential applications in drug delivery systems and as a catalyst in biochemical reactions. The following sections detail its specific biological activities.

Antitumor Activity

Recent studies have indicated that potassium hexacyanoplatinate(IV) possesses antitumor properties. Research has shown that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways.

Case Study: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated the compound's effectiveness in inhibiting cell proliferation. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 45 | Induction of ROS and apoptosis |

| MCF-7 (Breast) | 60 | Caspase pathway activation |

| A549 (Lung) | 50 | DNA damage response |

Antimicrobial Activity

Potassium hexacyanoplatinate(IV) has also been investigated for its antimicrobial properties. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial agents.

Research Findings

A study evaluated the antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The results showed that the compound exhibited significant antibacterial effects, particularly at higher concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Cytotoxicity Studies

While potassium hexacyanoplatinate(IV) shows promise in therapeutic applications, it is crucial to assess its cytotoxicity to normal cells.

Cytotoxicity Assessment

In vitro studies on human fibroblast cells indicated that at concentrations below 20 µM, the compound exhibits minimal cytotoxic effects, suggesting a favorable therapeutic index.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 20 | 85 |

| 50 | 60 |

The biological activity of potassium hexacyanoplatinate(IV) can be attributed to several mechanisms:

- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis.

- Interaction with DNA : The compound can intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit critical enzymes involved in cellular metabolism.

Analyse Chemischer Reaktionen

Ligand Substitution Reactions

The cyanide ligands in K₂Pt(CN)₆ can be replaced by stronger-field ligands under specific conditions. These reactions often involve equilibrium shifts driven by ligand concentration or solvent effects.

Key Findings:

-

Ammonia Substitution : In aqueous ammonia, partial displacement of cyanide ligands occurs, forming mixed-ligand complexes such as [Pt(CN)₄(NH₃)₂]²⁻. This substitution is facilitated by the strong trans effect of cyanide .

-

Halide Interactions : Reactions with excess halides (e.g., Cl⁻ or I⁻) lead to stepwise substitution, producing species like [Pt(CN)₅X]³⁻ (X = Cl, I). The rate of substitution depends on the nucleophilicity of the incoming ligand .

Table 1: Ligand Substitution Reactions

Redox Reactions

The platinum(IV) center in K₂Pt(CN)₆ can undergo reduction to platinum(II) under photochemical or chemical conditions.

Key Findings:

-

Photoredox Activity : Irradiation at 254 nm induces a metal-to-metal charge transfer, reducing Pt(IV) to Pt(II) and cleaving Pt–Tl bonds in heterometallic complexes .

-

Chemical Reduction : Hydrazine reduces K₂Pt(CN)₆ to K₂Pt(CN)₄, releasing nitrogen gas. This reaction is pH-dependent and proceeds via a two-electron transfer mechanism .

Table 2: Redox Pathways

| Reducing Agent | Conditions | Products |

|---|---|---|

| Hydrazine (N₂H₄) | Aqueous, pH 3–5 | K₂Pt(CN)₄ + N₂↑ |

| UV Light (254 nm) | Acetonitrile | [Pt(CN)₄]²⁻ + Tl⁺ |

Complex Formation and Oligomerization

K₂Pt(CN)₆ participates in the assembly of heterometallic complexes, particularly with thallium(I), forming structures with Pt–Tl bonds.

Key Findings:

-

Pt–Tl Binuclear Complexes : In solutions with excess TlCN, [Pt(CN)₆]²⁻ reacts to form [Pt(CN)₄Tl(CN)₂]⁻, characterized by strong Pt–Tl coupling (J = 12,500 Hz) .

-

Cyanide-Dependent Equilibria : Lowering free CN⁻ concentration shifts equilibrium toward trinuclear species (e.g., Pt–Tl–Pt), highlighting the role of cyanide in stabilizing oligomers .

Stability and Decomposition

The compound exhibits high thermal stability but decomposes under extreme conditions:

Eigenschaften

IUPAC Name |

dipotassium;platinum(4+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.2K.Pt/c6*1-2;;;/q6*-1;2*+1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKPKKPXZORMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6K2N6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.